2-[(4-chlorophenyl)sulfonylamino]ethyl N-(3,4-dichlorophenyl)carbamate

Catalog No.
S2995200
CAS No.
478067-15-1
M.F
C15H13Cl3N2O4S
M. Wt
423.69
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(4-chlorophenyl)sulfonylamino]ethyl N-(3,4-dich...

CAS Number

478067-15-1

Product Name

2-[(4-chlorophenyl)sulfonylamino]ethyl N-(3,4-dichlorophenyl)carbamate

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]ethyl N-(3,4-dichlorophenyl)carbamate

Molecular Formula

C15H13Cl3N2O4S

Molecular Weight

423.69

InChI

InChI=1S/C15H13Cl3N2O4S/c16-10-1-4-12(5-2-10)25(22,23)19-7-8-24-15(21)20-11-3-6-13(17)14(18)9-11/h1-6,9,19H,7-8H2,(H,20,21)

InChI Key

VUCIMVSPAMVFSI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1S(=O)(=O)NCCOC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl

solubility

not available

Crystal Structure Analysis

Specific Scientific Field: Crystallography

Application Summary: The crystal structures of a compound with a similar structure were established by single-crystal X-ray diffraction and synchrotron radiation X-ray powder diffraction .

Methods of Application: The simulated annealing approach and rigid-body Rietveld refinement were applied to the structure solution from powder data. Direct methods and full-matrix least-squares techniques were used to solve and refine the crystal structure from single-crystal data .

Results or Outcomes: The title compound crystallized in space group P ¯1 1 ¯ with lattice parameters a=17.396 (7) Å, b= 10.010 (4) Å, c=6.833 (3) Å, α=77.345 (12) °, β= 93.534 (6) °, γ=97.210 (9) °, unit-cell volume V= 1151.0 (2) Å 3, Z=2 from powder data, and in space group P ¯1 1 ¯ with lattice parameters α=82.485 (2) °, β= 86.5110 (10) °, γ=77.518 (2) °, a=6.8159 (6) Å, b= 10.0003 (9) Å, c=17.4140 (15) Å, unit-cell volume V =1148.3 (2) Å 3, Z=2 from single-crystal data .

Antimicrobial Activity

Specific Scientific Field: Pharmacology

Application Summary: Novel valine-derived compounds, i.e., N -acyl-α-amino acids, 1,3-oxazol-5 (4 H )-ones, N -acyl-α-amino ketones, and 1,3-oxazoles derivatives, bearing a 4- [ (4-chlorophenyl)sulfonyl]phenyl moiety were synthesized and assessed for their antimicrobial activity .

Methods of Application: The new compounds were assessed for their antimicrobial activity and toxicity to aquatic crustacean Daphnia magna. Also, in silico studies regarding their potential mechanism of action and toxicity were performed .

Results or Outcomes: The antimicrobial evaluation revealed that the 2- {4- [ (4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and the corresponding 1,3-oxazol-5 (4 H )-one exhibited antimicrobial activity against Gram-positive bacterial strains and the new 1,3-oxazole containing a phenyl group at 5-position against the C. albicans strain .

Neurotoxicity Study

Specific Scientific Field: Neuroscience

Application Summary: A study was conducted to investigate the neurotoxic potentials of a newly synthesized pyrazoline derivative . The study focused on the effects of this compound on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .

Methods of Application: The compound was synthesized and its effects were studied on rainbow trout alevins, Oncorhynchus mykiss . The study monitored the changes in behavior, body movement, and survival rate of the organisms .

Results or Outcomes: The study found that the compound had significant effects on the AchE activity and MDA level in the brain of alevins . It also affected normal nerve pulses’ transmission in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .

Antitumor Activity

Specific Scientific Field: Oncology

Application Summary: A series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides were synthesized and their cytotoxicity activity was reported on three human tumor cell lines .

Methods of Application: The compound was synthesized and its cytotoxicity was tested on three human tumor cell lines .

Results or Outcomes: The compound demonstrated the most potent effect on a prostate cancer .

2-[(4-chlorophenyl)sulfonylamino]ethyl N-(3,4-dichlorophenyl)carbamate is a synthetic organic compound characterized by its complex structure and specific functional groups. Its molecular formula is C15H13Cl3N2O4S, with a molecular weight of 423.7 g/mol. The compound features a sulfonamide group, which is known for its biological activity, and a carbamate moiety that contributes to its chemical properties. The presence of two chlorinated phenyl groups enhances its potential reactivity and interaction with biological systems .

Typical for sulfonamides and carbamates, including:

  • Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbonic acid derivatives.
  • Nucleophilic Substitution: The sulfonamide nitrogen can act as a nucleophile in reactions with electrophiles.
  • Oxidation: Depending on the substituents, oxidation reactions may occur, particularly involving the chlorinated phenyl rings .

2-[(4-chlorophenyl)sulfonylamino]ethyl N-(3,4-dichlorophenyl)carbamate exhibits notable biological activities due to its sulfonamide and carbamate functionalities. Sulfonamides are recognized for their antibacterial properties, while carbamates can act as enzyme inhibitors. Research indicates that compounds with similar structures may inhibit specific enzymes involved in inflammatory pathways or microbial resistance mechanisms .

The synthesis of 2-[(4-chlorophenyl)sulfonylamino]ethyl N-(3,4-dichlorophenyl)carbamate typically involves:

  • Formation of the Sulfonamide: Reacting 4-chlorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.
  • Carbamate Formation: Coupling the sulfonamide with ethyl N-(3,4-dichlorophenyl)carbamate under suitable conditions (e.g., using coupling agents like DCC or EDC) to yield the final product.
  • Purification: The crude product is purified through recrystallization or chromatographic techniques to obtain a pure compound .

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its antibacterial and anti-inflammatory properties, it may serve as a lead compound for drug development.
  • Agriculture: Its ability to inhibit certain enzymes suggests potential use as a pesticide or herbicide.
  • Research: It can be utilized in biochemical studies to understand enzyme interactions and mechanisms of action related to sulfonamide derivatives .

Interaction studies of 2-[(4-chlorophenyl)sulfonylamino]ethyl N-(3,4-dichlorophenyl)carbamate focus on its binding affinity to target proteins or enzymes. Initial studies indicate that it may interact with specific receptors involved in inflammatory responses or microbial resistance pathways. These interactions are crucial for understanding its therapeutic potential and side effects .

Several compounds share structural similarities with 2-[(4-chlorophenyl)sulfonylamino]ethyl N-(3,4-dichlorophenyl)carbamate. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological Activity
2-(4-chlorobenzenesulfonamido)ethyl N-(3,4-dichlorophenyl)carbamateSimilar sulfonamide and carbamate structureAntibacterial
Ethyl N-(3-chlorophenyl)carbamateLacks sulfonamide groupAntimicrobial
2-[(3-nitrophenyl)sulfonylamino]ethyl N-(3,4-dichlorophenyl)carbamateContains nitro group; different reactivityPotentially antibacterial
Ethyl N-(4-chlorophenyl)carbamateLacks sulfonamide functionalityAntimicrobial

The uniqueness of 2-[(4-chlorophenyl)sulfonylamino]ethyl N-(3,4-dichlorophenyl)carbamate lies in its combination of both sulfonamide and carbamate functionalities, which may provide enhanced biological activity compared to similar compounds that lack one of these groups .

XLogP3

4

Dates

Last modified: 08-17-2023

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